N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide

Description

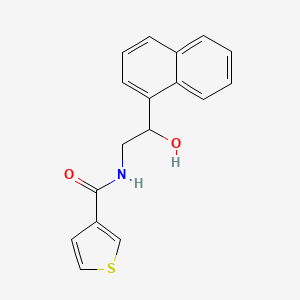

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is a carboxamide derivative featuring a thiophene ring, a naphthalene substituent, and a hydroxyethyl linker. The compound combines a heterocyclic thiophene moiety with a polyaromatic naphthalene group, which may confer unique electronic and steric properties. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system disorders or antiviral therapies. The hydroxyethyl group enhances solubility, while the naphthalene system may improve lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-16(10-18-17(20)13-8-9-21-11-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQMWXAQJZYCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is a synthetic thiophene derivative. Thiophene derivatives are known to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. They have been reported to have diverse applications in medicinal chemistry and material science.

Mode of Action

It is known that thiophene derivatives can influence the reactivity of biological targets and metabolism. They can also exhibit weak intramolecular hydrogen bonding of the C–H···O type.

Biochemical Pathways

Thiophene derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities.

Pharmacokinetics

It is known that thiophene derivatives can influence metabolism and pharmacokinetics.

Result of Action

Thiophene derivatives are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Action Environment

It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water. This solubility profile may influence the compound’s action, efficacy, and stability.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is an organic compound characterized by a thiophene ring and a naphthalene moiety linked through a hydroxyethyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide

Molecular Formula

C₁₇H₁₅N₁O₂S

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study focused on various derivatives of thiophene compounds demonstrated moderate to high cytotoxicity against cancer cell lines, including HCT-116 and HepG2. The compound's mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2, which is associated with anti-apoptotic processes .

Case Study: Cytotoxicity Assays

In vitro assays showed that the compound inhibited cancer cell growth with IC₅₀ values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent against various cancers. Notably, it exhibited minimal toxicity towards normal cell lines, suggesting a favorable therapeutic window .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using DPPH and ABTS assays, yielding promising results that support its use in formulations aimed at reducing oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Apoptotic Pathways : By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells.

- Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals.

- Metal Chelation : The thiophene moiety may facilitate interactions with metal ions, which can be detrimental to cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| N-(2-hydroxyethyl)thiophene-3-carboxamide | Moderate | Low | Lacks naphthalene moiety |

| N-(2-hydroxy-2-(phenyl)ethyl)thiophene-3-carboxamide | Low | Moderate | Different aromatic group |

| N-(4-methoxyphenyl)thiophene-3-carboxamide | High | High | Similar activity profile |

Comparison with Similar Compounds

Structural Analogues

Key Structural Features for Comparison :

Core Heterocycle : Thiophene vs. benzene, piperidine, or other aromatic systems.

Substituents : Hydroxyethyl, naphthalene, halogens, or methoxy groups.

Carboxamide Linkage : Position and connectivity to other functional groups.

Comparative Analysis :

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Replaces thiophene with a piperidine ring and introduces a 4-fluorobenzyl group.

- Synthesis : Likely involves alkylation and amidation steps, similar to methods in –3 (e.g., NaH-mediated methylation and carboxamide formation).

- Activity : Reported as a SARS-CoV-2 inhibitor with enhanced binding to viral proteases due to fluorinated aromaticity and piperidine flexibility .

- Physicochemical Properties : Higher molecular weight (vs. thiophene analog) may reduce solubility but improve target engagement.

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide

- Structure : Cyclohexene-carboxamide core with bromine and phenyl substituents.

- Synthesis : Prepared via palladium-catalyzed Heck reactions (Pd(OAc)₂, DPPP ligand) with high yields (~90%) .

Dichlorophenyl-Diazenyl Carboxamides (EINECS List)

- Structure : Complex dichlorophenyl-diazenyl substituents on naphthalene-carboxamide.

- Applications : Primarily industrial dyes or pigments due to extended conjugation and chromophore properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.